
1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the tetrazine and indoline derivatives, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the synthesis of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions can produce a variety of analogs with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate: This compound shares structural similarities with other indoline and tetrazine derivatives, which also exhibit unique chemical and biological properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C38H39N7O9S2 |
|---|---|
Molekulargewicht |
801.9 g/mol |
IUPAC-Name |
2-[(E,3E)-3-[1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C38H39N7O9S2/c1-37(2)28-20-26(55(49,50)51)12-14-30(28)44(18-16-34(46)39-22-24-8-10-25(11-9-24)36-42-40-23-41-43-36)32(37)6-5-7-33-38(3,4)29-21-27(56(52,53)54)13-15-31(29)45(33)19-17-35(47)48/h5-15,20-21,23H,16-19,22H2,1-4H3,(H3-,39,46,47,48,49,50,51,52,53,54) |
InChI-Schlüssel |
FFFNHRVQSMWEFO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)


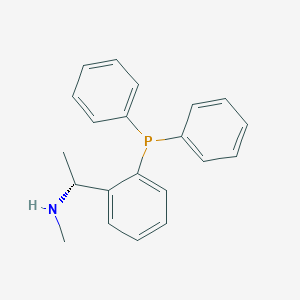
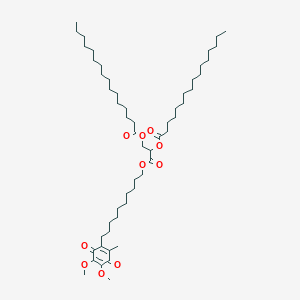
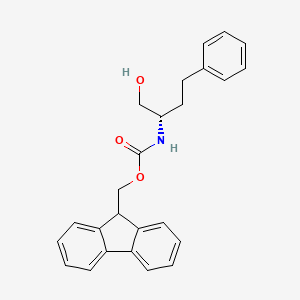

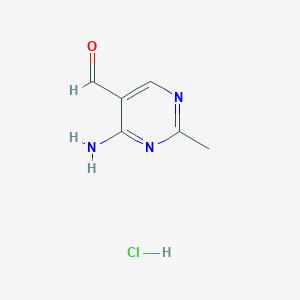
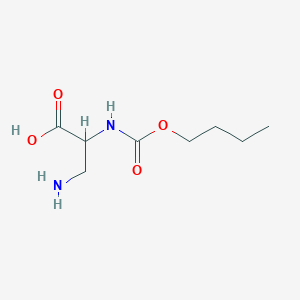
![(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15222042.png)



![8-(2-Hydroxyethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B15222064.png)
